1-Cyclopropyl-3-fluoro-5-methylbenzene
Description
1-Cyclopropyl-3-fluoro-5-methylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a cyclopropyl group at position 1, a fluorine atom at position 3, and a methyl group at position 5. This structure combines steric bulk (cyclopropyl), electron-withdrawing effects (fluoro), and lipophilic character (methyl), making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-cyclopropyl-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3H2,1H3 |
InChI Key |
XCDMWUPLUCNKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by reduction and halogenation steps . The reaction conditions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent.
Industrial Production Methods: Industrial production of 1-Cyclopropyl-3-fluoro-5-methylbenzene may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).
Major Products:
Halogenated Derivatives: Such as 1-Cyclopropyl-3-fluoro-5-bromomethylbenzene.
Nitrated Derivatives: Such as 1-Cyclopropyl-3-fluoro-5-nitromethylbenzene.
Scientific Research Applications
1-Cyclopropyl-3-fluoro-5-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-fluoro-5-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, influencing the reactivity and stability of the benzene ring. The presence of the cyclopropyl group and fluorine atom can modulate the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-cyclopropyl-3-fluoro-5-methylbenzene with structurally related compounds identified in the provided evidence. Key differences in substituents, molecular properties, and inferred applications are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene enhances electron-withdrawing effects compared to the methyl (CH₃) group in the target compound. This difference may influence reactivity in substitution or coupling reactions .
Functional Diversity: Compounds like 1-(3,5-difluorophenyl)-1-cyclopropyl ethanol () incorporate hydroxyl groups, enabling hydrogen bonding—a feature absent in the target compound. This distinction could impact solubility or target affinity in drug design . The amide and aldehyde functionalities in 2-chloro-N-cyclopropyl-5-formylbenzamide () suggest utility as agrochemical intermediates, whereas the target compound’s lack of polar groups may limit such applications .
Molecular Weight and Complexity :
- The target compound (MW 150.20 g/mol) is simpler and lighter than analogs with trifluoromethyl or amide groups (e.g., 224.59–251.67 g/mol), which may confer advantages in bioavailability or synthetic scalability .
Research Findings and Limitations
- Agrochemical Potential: highlights fluorinated benzamide derivatives as crop protection agents, but the target compound’s lack of amide or aldehyde groups suggests divergent mechanisms of action. Its cyclopropyl group may instead modulate lipophilicity for membrane penetration .
- Synthetic Utility : The chloromethyl analog () is explicitly used as a reactive intermediate, whereas the target compound’s cyclopropyl and methyl groups may require specialized strategies for further functionalization .
- Data Gaps: No direct experimental data (e.g., melting points, bioactivity) for 1-cyclopropyl-3-fluoro-5-methylbenzene are available in the provided evidence, necessitating consultation of additional sources for comprehensive analysis.
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